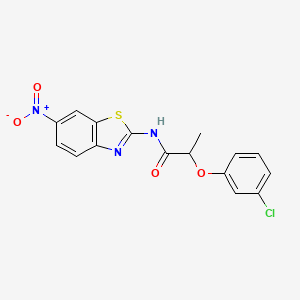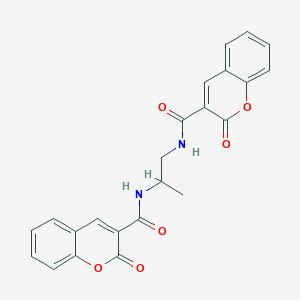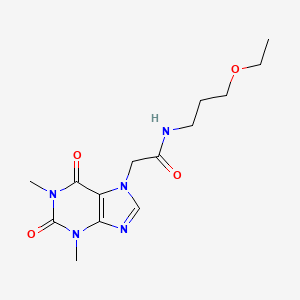
2-(3-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
Overview
Description
2-(3-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H12ClN3O4S and its molecular weight is 377.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.0237047 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Antitumor and Antimicrobial Properties : Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, including those with the N-(benzothiazol-2-yl) moiety, have been synthesized and evaluated for in vitro antitumor activity. One compound demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
- Antimicrobial and Cytotoxic Activities : New thiazole derivatives, including 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, have shown significant antibacterial and anticandidal effects, with some compounds exhibiting high cytotoxicity against human leukemia cells (Dawbaa et al., 2021).
Chemical Synthesis and Reactivity
- Synthetic Versatility : Benzothiazol-2-ylcarbonylhydroximoyl chloride, a versatile synthon, has been synthesized and used to create new heterocyclic systems and ketones, showcasing the chemical flexibility and potential for further compound development (Farag et al., 1997).
Pharmacological Potential
- Antinociceptive Activity : (5‐Chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives have been synthesized and tested for antinociceptive activity, with one compound significantly outperforming standards in various tests, indicating potential for pain management (Önkol et al., 2004).
Herbicidal Activity
- Herbicidal Properties : N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity, highlighting the potential for agricultural applications (Liu et al., 2008).
Molecular Electronic Devices
- Electronic Applications : A molecule containing a nitroamine redox center demonstrated negative differential resistance and a high on-off peak-to-valley ratio in an electronic device, suggesting applications in molecular electronics (Chen et al., 1999).
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-9(24-12-4-2-3-10(17)7-12)15(21)19-16-18-13-6-5-11(20(22)23)8-14(13)25-16/h2-9H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYDOFRMKOQDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4038485.png)
![6-bromo-2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4038488.png)

![(1R*,2R*,4R*)-N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4038514.png)
![3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B4038528.png)
![N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine](/img/structure/B4038532.png)

![3-[(2,5-dichlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B4038549.png)

![1-{[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine oxalate](/img/structure/B4038564.png)

